molecular formula C9H3F7O B6350384 3,5-Bis(trifluoromethyl)benzoyl fluoride, 99% CAS No. 401-96-7

3,5-Bis(trifluoromethyl)benzoyl fluoride, 99%

Cat. No. B6350384
CAS RN: 401-96-7
M. Wt: 260.11 g/mol
InChI Key: VSHFLVWEZXAEKN-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzoyl fluoride (3,5-BTB) is an organic compound with the chemical formula C7H3F6O2. It is a colorless, volatile liquid that has a wide range of applications and is used in many fields such as organic synthesis, pharmaceuticals, and biochemistry. 3,5-BTB is also known as trifluoromethylbenzoyl fluoride and trifluoromethylbenzene difluoride. It is a highly reactive compound that has been used in many scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

3,5-BTB is used in many scientific research applications due to its unique reactivity and properties. It has been used for the synthesis of various compounds, such as organofluorines, fluorinated heterocycles, and fluorinated polymers. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. It has also been used in the synthesis of biochemicals, such as enzymes, antibodies, and proteins.

Mechanism of Action

3,5-BTB acts as a fluorine source in many organic reactions. It can undergo a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and radical substitution. It can also be used in the synthesis of fluorinated compounds, such as organofluorines, fluorinated heterocycles, and fluorinated polymers.
Biochemical and Physiological Effects
3,5-BTB has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450, and can also inhibit the growth of bacteria. It has also been shown to have an effect on the immune system, as it can modulate the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

3,5-BTB has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a highly reactive compound, which makes it useful for many organic synthesis reactions. It is also a relatively inexpensive compound, which makes it cost-effective for many laboratory experiments. However, it is also a volatile compound, which can make it difficult to handle and store. Additionally, it is a highly toxic compound, which can pose a risk to those working with it.

Future Directions

There are many potential future directions for research on 3,5-BTB. One potential area of research is the development of new methods for synthesizing 3,5-BTB and other related compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 3,5-BTB, as well as its potential therapeutic applications. Additionally, research could be conducted on the mechanisms of action of 3,5-BTB and its potential uses in the synthesis of pharmaceuticals and biochemicals. Finally, research could be conducted on the safety and toxicity of 3,5-BTB and its potential uses in laboratory experiments.

Synthesis Methods

3,5-BTB can be synthesized by a process known as the reaction of trifluoromethylbenzene with difluorobenzoyl chloride. This reaction produces a difluorobenzoyl trifluoromethylbenzene, which is then hydrolyzed to form 3,5-BTB. This method is a simple and efficient way to synthesize 3,5-BTB.

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFLVWEZXAEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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